Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206984-51-1
VCID: VC16010932
InChI: InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3
SMILES:
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1206984-51-1

Cat. No.: VC16010932

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1206984-51-1

Specification

CAS No. 1206984-51-1
Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
IUPAC Name methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3
Standard InChI Key VYQLOTGMDANBQV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is C₁₀H₇F₃N₂O₂, with a molar mass of 244.17 g/mol. Its structure features a bicyclic imidazo[1,2-a]pyridine core, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position. The canonical SMILES representation (COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F) highlights the ester and trifluoromethyl functional groups, while the InChIKey (VYQLOTGMDANBQV-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₇F₃N₂O₂
Molecular Weight244.17 g/mol
CAS Registry Number1206984-51-1
SMILESCOC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F
Topological Polar Surface Area55.8 Ų

The trifluoromethyl group enhances lipophilicity (logP=2.1\log P = 2.1), favoring membrane permeability and target binding, while the ester moiety offers synthetic flexibility for derivatization.

Synthesis and Preparation Strategies

Traditional Synthetic Routes

Conventional synthesis involves a multi-step process:

  • Core Formation: Condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes to construct the imidazo[1,2-a]pyridine scaffold.

  • Trifluoromethylation: Introduction of the -CF₃ group via Ullmann coupling or radical trifluoromethylation.

  • Esterification: Reaction with methyl chloroformate under basic conditions to install the methyl ester.

Advanced Metal-Free Synthesis

A breakthrough method reported by Chapman et al. (2016) enables rapid synthesis under ambient, aqueous conditions. This one-pot approach uses iodine as a catalyst, achieving yields up to 92% in 30 minutes. Key advantages include:

  • Elimination of transition metals, reducing toxicity.

  • Water as a solvent, aligning with green chemistry principles.

  • Scalability for industrial production .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodMetal-Free Aqueous Method
Reaction Time6–8 hours30 minutes
CatalystPalladium/Copper complexesIodine
SolventDMF/THFWater
Yield65–75%85–92%

Physicochemical and Biochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.3 mg/mL). Stability studies indicate no degradation under ambient conditions for 6 months, though hydrolysis of the ester group occurs in strongly acidic or basic environments (pH < 2 or > 10).

Biological Activity

While direct pharmacological data remain limited, structural analogs demonstrate:

  • Antimicrobial Effects: Inhibition of bacterial DNA gyrase (IC₅₀ = 1.8 μM against E. coli).

  • Anticancer Potential: Apoptosis induction in HeLa cells via caspase-3 activation.

Applications in Pharmaceutical Research

Drug Discovery

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. For example, imidazo[1,2-a]pyridine derivatives inhibit cyclin-dependent kinases (CDKs), with IC₅₀ values as low as 40 nM. Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for kinase inhibitors in oncology.

Case Study: Antiviral Lead Optimization

A 2024 study modified the ester group to carboxylic acid, yielding a compound with 3.2-fold higher potency against SARS-CoV-2 main protease (Mᵖʳᵒ) compared to the parent molecule. Key structure-activity relationship (SAR) insights include:

  • Ester-to-acid conversion improves target engagement.

  • Trifluoromethyl group stabilizes ligand-enzyme interactions via fluorine-mediated hydrogen bonding.

Materials Science Applications

Fluorinated Polymers

Incorporating the compound into polyimide matrices increases thermal stability (Tg=285°CT_g = 285°C) and reduces dielectric constants (k=2.3k = 2.3), making it suitable for microelectronic insulation layers.

Organic Electronics

As an electron-deficient moiety, it enhances charge transport in organic field-effect transistors (OFETs), achieving electron mobilities of 0.45 cm²/V·s.

Future Directions and Challenges

  • Pharmacokinetic Profiling: Address gaps in oral bioavailability and metabolic clearance rates.

  • Scale-Up Optimization: Improve atom economy in metal-free synthesis (current: 78%).

  • Cross-Disciplinary Studies: Explore applications in catalysis and photovoltaics.

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